Acetylated p-gluco cinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

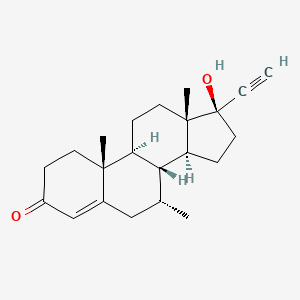

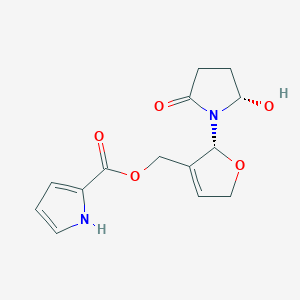

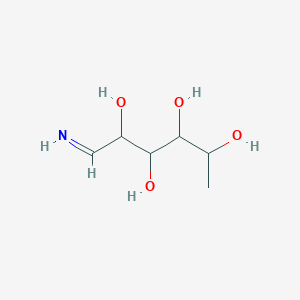

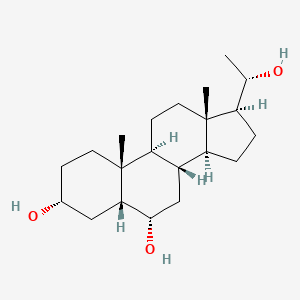

Methyl 4-[(2',3',4',6'-tetra-O-acetyl)-beta-D-glucopyranosyl]coumarate is an O-acyl carbohydrate that is trans-4-coumaric acid attached to a 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl residue at position 4 via a glycosidic linkage. It is a monosaccharide derivative, an acetate ester and an O-acyl carbohydrate. It derives from a trans-4-coumaric acid.

Applications De Recherche Scientifique

Antimicrobial and Demelanizing Activities

Acetylated derivatives of cinnamic acid, including acetylated p-gluco cinnamic acid, have demonstrated significant antimicrobial (antibacterial and antifungal) activities. These compounds, derived from the medicinal mushroom Ganoderma lucidum, show promise in the search for new potent antimicrobial agents. The acetylated derivatives exhibit higher antimicrobial activity compared to their parent acids and the mushroom extract, although the extract itself shows unique demelanizing activity against Aspergillus niger (Heleno et al., 2013).

Role in Lipogenesis and Metabolic Regulation

The acetylation of cinnamic acid plays a critical role in metabolic processes, particularly in lipogenesis under hypoxic conditions. Studies reveal that human cells utilize reductive metabolism of α-ketoglutarate to synthesize Acetyl-CoA for lipid synthesis, especially under hypoxia. This process is crucial for understanding cellular responses to changing oxygen levels and the regulation of carbon usage to produce Acetyl-CoA, supporting lipid synthesis in mammalian cells (Metallo et al., 2011).

Antioxidant Activity

Acetylated cinnamic acid has demonstrated remarkable antioxidant activity. A study found that the acetylation of cinnamic acid slightly enhances its antioxidant properties, comparing favorably with Vitamin C, a standard antioxidant drug. This suggests potential applications in fields requiring antioxidant properties (Oladimeji, 2021).

Regulation of Cellular Metabolism

Acetylation, including that of cinnamic acid derivatives, is a prevalent modification in enzymes catalyzing intermediate metabolism. It regulates various enzymes in metabolic pathways like glycolysis, gluconeogenesis, and the tricarboxylic acid cycle, influencing metabolic function. This regulation by acetylation plays a major role in metabolic regulation, illustrating its importance in both therapeutic and research contexts (Zhao et al., 2010).

Impact on Glycolysis and Gluconeogenesis

Acetylation of metabolic enzymes, such as those derived from cinnamic acid, coordinates carbon source utilization and metabolic flux. This modification directly activates some enzymes and inhibits others, thereby modulating glycolysis versus gluconeogenesis and influencing metabolic pathways. This understanding of acetylation's role in metabolic regulation is vital for developing new strategies to manipulate these processes for therapeutic benefits (Wang et al., 2010).

Propriétés

Formule moléculaire |

C23H26O12 |

|---|---|

Poids moléculaire |

494.4 g/mol |

Nom IUPAC |

(E)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C23H26O12/c1-12(24)30-11-18-20(31-13(2)25)21(32-14(3)26)22(33-15(4)27)23(35-18)34-17-8-5-16(6-9-17)7-10-19(28)29/h5-10,18,20-23H,11H2,1-4H3,(H,28,29)/b10-7+/t18-,20-,21+,22-,23-/m1/s1 |

Clé InChI |

ROAJFWNOTCXYMP-XVOHNCCYSA-N |

SMILES isomérique |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canonique |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyocta-3,7-diyn-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259803.png)

![(1S,2R,5S,7S,10S,11S,14S,15R,16S,20R,24R)-22-methoxy-10,14,16,20-tetramethyl-23-oxa-18-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacos-17-en-7-amine](/img/structure/B1259805.png)